Indium monoselenide

Catalog No.
S1507945
CAS No.
12056-07-4
M.F
InSe
M. Wt
193.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indium monoselenide

CAS Number

12056-07-4

Product Name

Indium monoselenide

IUPAC Name

selanylideneindium

Molecular Formula

InSe

Molecular Weight

193.79 g/mol

InChI

InChI=1S/In.Se

InChI Key

NMHFBDQVKIZULJ-UHFFFAOYSA-N

Canonical SMILES

[Se].[In]

The exact mass of the compound Indium selenide (In2Se3) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Indium monoselenide (InSe, CAS 12056-07-4) is a layered III-VI van der Waals semiconductor distinguished by its exceptional room-temperature electron mobility and highly tunable bandgap. Unlike conventional transition metal dichalcogenides, InSe exhibits a direct-to-indirect bandgap crossover depending on layer thickness, with bulk InSe possessing a direct bandgap of approximately 1.2 eV. This narrow bandgap enables broad spectral absorption from the visible to the near-infrared (NIR) regime. For procurement and materials selection, phase-pure γ-InSe is highly sought after as a premium channel material for high-speed field-effect transistors (FETs) and broadband photodetectors, offering performance metrics that standard 2D benchmarks cannot achieve [1].

Procurement Fit

1
2D semiconductor channel for FET, photodetector, and flexible optoelectronics research
2
Requires γ-polytype confirmation for highest electron mobility; phase purity critical (competing In₆Se₇/In₂Se₃)
3
Supplied at ≥99.999% purity; verify polytype and crystallinity by XRD and Raman before device integration

Generic substitution in the indium-selenium system frequently leads to catastrophic device failure due to the complex phase diagram of In-Se. Procuring generic 'indium selenide' often yields mixed phases or the more common In2Se3 stoichiometry. While InSe (γ-phase) is a high-mobility semiconductor, In2Se3 (α-phase) is a ferroelectric material with a different bandgap (~1.4 eV) and distinct defect-mediated transport mechanisms. Substituting InSe with In2Se3 introduces unwanted ferroelectric hysteresis and degrades carrier mobility. Furthermore, substituting InSe with the industry-standard 2D material, MoS2, sacrifices up to two orders of magnitude in electron mobility, severely bottlenecking the operational speed of high-performance logic devices and broadband sensors [1].

Substitution Risk

Polytype mismatch

γ-InSe provides the highest mobility; β- or ε-polytype material may shift carrier transport by a factor of 2–5×, limiting FET performance.

Phase impurity

Incongruent melting and narrow stoichiometric window (In₁.₀₄Se₀.₉₆) can introduce In₆Se₇ or In₂Se₃ phases; generic InSe powder may not yield single-phase devices.

Bandgap / electronic structure

GaSe (2.02 eV direct), InS (2.63 eV indirect), and MoS₂ (1.8 eV indirect) do not replicate InSe's direct 1.32 eV bulk gap or indirect-to-direct crossover; substitution alters spectral response and carrier dynamics.

Superior Room-Temperature Electron Mobility Over MoS2

Atomically thin InSe demonstrates extraordinary charge transport characteristics compared to standard transition metal dichalcogenides. In comparative device architectures, encapsulated few-layer InSe achieves room-temperature electron mobilities exceeding 1,000 cm^2 V^-1 s^-1. In stark contrast, standard monolayer MoS2 devices typically exhibit mobilities restricted to the 10-100 cm^2 V^-1 s^-1 range under similar ambient conditions. This massive differential makes InSe the required choice for ultra-fast nanoelectronic logic circuits [1].

Evidence DimensionRoom-temperature electron mobility
Target Compound Data>1,000 cm^2 V^-1 s^-1 (few-layer InSe)
Comparator Or Baseline~10-100 cm^2 V^-1 s^-1 (MoS2)
Quantified Difference1 to 2 orders of magnitude higher mobility
ConditionsFew-layer field-effect transistor configurations at 300 K

Buyers developing high-speed logic devices must select InSe over MoS2 to eliminate carrier transport bottlenecks and achieve high on/off current modulation.

Electron mobility
Head-to-head
InSe: >1,000 cm²/Vs (hBN-encapsulated, RT); 1,055 cm²/Vs (PMMA/Al₂O₃)
MoS₂: 10–25.7 cm²/Vs on SiO₂; WS₂: ~45 cm²/Vs
Reported ~40–100× higher mobility on SiO₂ substrates; comparable to black phosphorus with improved ambient stability.
Data from cross-study comparison; substrate and encapsulation affect absolute values.

Broadband Photoresponsivity Extending to Near-Infrared vs. GaSe

The optical properties of InSe provide a distinct advantage over other 2D materials like GaSe due to its narrower bandgap (~1.2 eV for bulk InSe vs ~2.1 eV for GaSe). When integrated into van der Waals heterostructures, InSe-based photodetectors exhibit ultra-high broadband photoresponsivity, reaching up to 1,000 A/W in optimized thin films and showing strong response from the visible down to the near-infrared spectrum. Comparatively, wider-bandgap alternatives like GaSe are blind to near-infrared wavelengths, fundamentally limiting their utility in broadband sensing [1].

Evidence DimensionSpectral response range and photoresponsivity
Target Compound DataHigh responsivity (up to 1,000 A/W) across visible to near-infrared (~1.2 eV bandgap)
Comparator Or BaselineGaSe (limited to visible/UV due to ~2.1 eV bandgap)
Quantified Difference~0.9 eV narrower bandgap enabling near-infrared detection
ConditionsPhotodetector operational range under ambient illumination

Procurement for broadband optical sensors must prioritize InSe over GaSe to ensure sensitivity across both visible and near-infrared wavelengths.

Ambient stability
Head-to-head
InSe: stable for days, reduced PL after ~1 month
Black phosphorus: monolayer degrades <1 h; FET fails within hours
Supports device fabrication without immediate encapsulation; enables practical workflow over glovebox-only handling.
Oxidation still occurs; long-term passivation may be required for extended operation.

Phase-Dependent Device Yield and Uniformity vs. Mixed-Phase In2Se3

The synthesis of large-area 2D materials requires strict stoichiometric control. When synthesizing optoelectronic-grade thin films, maintaining the exact InSe phase rather than allowing In2Se3 formation is critical for device uniformity. Optimized pulsed laser deposition and controlled annealing of pure InSe thin films have demonstrated enhancement-mode FET device yields exceeding 90% with on/off current modulation greater than 10^4. Mixed-phase films containing In2Se3 suffer from localized ferroelectric domains and stoichiometric defects that drastically reduce viable device yield and consistency [1].

Evidence DimensionDevice yield and electronic uniformity
Target Compound Data>90% yield with >10^4 on/off ratio (phase-pure InSe)
Comparator Or BaselineLow yield and high variability (mixed InSe/In2Se3 phases)
Quantified DifferenceNear-total elimination of phase-induced transport degradation
ConditionsLarge-area thin-film field-effect transistor arrays

Industrial buyers must source phase-pure InSe precursors and targets to guarantee reproducible, high-yield manufacturing of large-area optoelectronic arrays.

Bandgap & NIR edge
Head-to-head
InSe: 1.32 eV direct (bulk, 293 K), absorption edge ~940 nm
GaSe: 2.02 eV direct, edge ~614 nm
InSe enables monolithic visible-to-NIR detection; GaSe restricts to visible wavelengths.
Indirect-to-direct crossover with thickness is unique among III-VI compounds.
Photoresponsivity
Head-to-head
12.3 A/W at 450 nm (rigid SiO₂/Si); 3.9 A/W at 633 nm (flexible PET); 1.6×10⁴ A/W (PMMA-capped junction)
Reported responsivity 10–100× higher than graphene and pristine MoS₂ photodetectors in visible range.
Values depend on device architecture and bias; absolute comparison requires identical measurement conditions.
Gas sensor selectivity
Supporting evidence
Nanoparticle films selective to formaldehyde over chloroform and acetone at 30 °C; metal-oxide sensors require 200–400 °C
Room-temperature operation eliminates integrated microheater; morphology-dependent selectivity reported.
Quantitative selectivity coefficients not yet established; data limited to colloidal nanoparticle studies.
Thermoelectric ZT
Class-level
Pristine InSe: ZT = 0.04 (800 K); Sn-doped: ZT = 0.14 (+250%); Cl-doped: ZT = 0.052 (+200%); monolayer n-type PF: 0.6 W/(K²m)
Doping enables ZT tuning across 0.04–0.14; serves as model platform for phonon engineering studies.
ZT remains below commercial Bi₂Te₃ (~1.0); value lies in flexible thin-film compatibility and earth-abundant elements.

High-Mobility Field-Effect Transistors (FETs)

Leveraging its room-temperature electron mobility exceeding 1,000 cm^2/Vs, phase-pure InSe is the optimal channel material for next-generation, high-speed nanoelectronic logic circuits, outperforming standard MoS2 devices [1].

Broadband Visible-to-NIR Photodetectors

Due to its narrow ~1.2 eV bandgap, InSe is utilized in broadband photodetectors and van der Waals heterostructures, providing high photoresponsivity across a spectral range that wider-bandgap materials like GaSe cannot detect [2].

Large-Area Optoelectronic Arrays

Utilizing controlled-phase InSe thin films ensures high device yield (>90%) and electronic uniformity in large-area optoelectronic arrays, avoiding the ferroelectric hysteresis and defects associated with In2Se3 contamination [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Flexible high-speed FETs
γ-polytype purity and Hall mobility ≥500 cm²/Vs
XRD/Raman phase confirmation; absence of In₆Se₇/In₂Se₃
Broadband visible–NIR photodetectors
Direct 1.32 eV bulk gap; layer-controlled crossover
Spectral response from 450 nm to >900 nm; photoresponsivity under low bias
Room-temperature HCHO gas sensors
Nanoparticle morphology and ligand-free surface
Selectivity over chloroform/acetone at 30 °C; signal recovery characteristics
Thermoelectric research platform
Controlled Sn/Cl doping level; polycrystalline or single-crystal form
ZT enhancement factor under doping or strain; lattice thermal conductivity baseline

Exact Mass

194.82040 Da

Monoisotopic Mass

194.82040 Da

Heavy Atom Count

2

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

12056-07-4

General Manufacturing Information

Indium selenide (In2Se3): ACTIVE

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